B1578909 ODM-204

ODM-204

Cat. No. B1578909
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

1. Treatment of Castration-Resistant Prostate Cancer (CRPC)

ODM-204 has been identified as a promising compound for treating patients with castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and persistent activation of the AR signaling axis by residual tissue androgens. ODM-204 exhibits a dual mechanism of action: it inhibits CYP17A1, an enzyme essential for the formation of dihydrotestosterone and testosterone, and blocks AR with high affinity and specificity. The compound has shown efficacy in inhibiting the proliferation of androgen-dependent cells in vitro and reducing tumor growth in vivo in murine models. Additionally, it has demonstrated the ability to inhibit adrenal and testicular steroid production in primates and potentiate suppression of circulating testosterone levels in rodents when co-administered with leuprolide acetate, an LHRH agonist. ODM-204 was well-tolerated in both rodent and primate studies, suggesting its potential as an effective therapeutic option for men with CRPC (Oksala et al., 2018).

2. Dual Inhibition of CYP17A1 and Androgen Receptor

ODM-204 has been recognized as a novel, non-steroidal dual inhibitor of CYP17A1 and the androgen receptor (AR), showing promising results in preclinical studies. The binding affinity of ODM-204 to wild type AR was determined using rat prostate cytosolic lysates, and the potency and functional activity of ODM-204 to human AR were demonstrated in cells stably transfected with full-length AR and androgen-responsive reporter gene constructs. ODM-204's effects on the growth of androgen-dependent VCaP and LNCaP cells in vitro and its impact on subcutaneously grafted VCaP cells in vivo were studied, highlighting its potential in treating castration-resistant prostate cancer (Oksala et al., 2015).

3. Phase I Dose Escalation in Men with CRPC

A Phase I dose escalation study was conducted to evaluate the safety profile and dose-limiting toxicities of ODM-204 in patients with metastatic castration-resistant prostate cancer (CRPC). The study observed mild adverse effects related to the treatment, such as fatigue, increased/decreased appetite, nausea, asthenia, diarrhea, and weight decrease. The pharmacokinetic properties of ODM-204 were analyzed, and decreases in testosterone levels were seen with treatment, confirming androgen deprivation. A significant number of patients also demonstrated a decrease in prostate-specific antigen (PSA) levels, suggesting preliminary antitumor activity in the treatment of CRPC. However, the pharmacokinetic properties of the molecule prevented further development (Peltola et al., 2020).

properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ODM204;  ODM-204;  ODM 204.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.